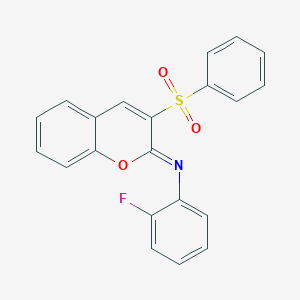

(Z)-2-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aniline is a primary amine that consists of a benzene ring attached to an amino group . It is widely used in the production of dyes, drugs, plastics, and other organic compounds . Phenylsulfonyl is a functional group that consists of a phenyl ring bonded to a sulfonyl group . It is often used in organic synthesis .

Synthesis Analysis

The synthesis of aniline derivatives often involves the reaction of amines with various electrophiles . The synthesis of phenylsulfonyl derivatives typically involves the reaction of phenyl groups with sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of aniline consists of a benzene ring attached to an amino group . The phenylsulfonyl group consists of a phenyl ring attached to a sulfonyl group .Chemical Reactions Analysis

Aniline and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . Phenylsulfonyl compounds can participate in a variety of reactions, including nucleophilic substitution and elimination reactions .Physical and Chemical Properties Analysis

Aniline is a light brown liquid with a characteristic odor . It is a polar compound and can form hydrogen bonds with water .Scientific Research Applications

Palladium- and Nickel-Catalyzed Amination

Palladium- and nickel-catalyzed amination of aryl fluorosulfonates, including anilines, has been demonstrated. This process facilitates the formation of new C–N bonds, indicating potential applications in synthesizing complex nitrogen-containing molecules, potentially including compounds similar to "(Z)-2-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" (Patrick S. Hanley et al., 2016).

Fluorescent Scaffolds through Intramolecular Hydrogen Bonds

2,6-Bis(arylsulfonyl)anilines have been synthesized and shown to exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds. These compounds serve as solid-state fluorescence materials and turn-on-type probes, suggesting applications in materials science and sensor development (Teruo Beppu et al., 2014).

Electrochemical Synthesis of Polyaniline

Electrochemical formation of self-doped sulfonated polyaniline in fluorosulfonic acid/acetonitrile solution has been explored. This method allows for precise control over the degree of sulfonation, impacting conductivity and solubility, indicating its relevance in developing conductive polymers for various applications (Y. Şahin et al., 2002).

Hydroamination of Diphenylbutadiyne

The hydroamination of diphenylbutadiyne with N-methyl-anilines using a specific precatalyst has been reported. This reaction is regioselective and yields compounds with potential applications in organic synthesis and material science (Fadi M. Younis et al., 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-fluorophenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3S/c22-17-11-5-6-12-18(17)23-21-20(14-15-8-4-7-13-19(15)26-21)27(24,25)16-9-2-1-3-10-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHXGRBHWGFFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2715343.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)

![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)

![N-isopropyl-2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2715353.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2715359.png)